molecular formula C10H10ClF3N4O3 B1682476 1H-Imidazol-2-amine, N-(2-chloro-5-(trifluoromethyl)phenyl)-4,5-dihydro-, mononitrate CAS No. 15327-38-5

1H-Imidazol-2-amine, N-(2-chloro-5-(trifluoromethyl)phenyl)-4,5-dihydro-, mononitrate

Cat. No. B1682476
CAS RN: 15327-38-5
M. Wt: 326.66 g/mol
InChI Key: DESQSCXTLOLOOG-UHFFFAOYSA-N
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Description

St 587 is a synthetic organic compound known for its significant applications in various scientific fields. It is primarily used in pharmacological research due to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of St 587 involves the reaction of 2-chloro-5-trifluoromethylaniline with ammonium thiocyanate in hot chlorobenzene to form N-(2-chloro-5-trifluoromethylphenyl)isothiourea. This intermediate is then cyclized with ethylenediamine in refluxing methanol .

Industrial Production Methods

Industrial production of St 587 typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired results.

Chemical Reactions Analysis

Types of Reactions

St 587 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: St 587 can undergo substitution reactions, particularly with halogens and other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation can be achieved using halogenating agents like chlorine or bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce halogenated compounds.

Scientific Research Applications

St 587 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of St 587 involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

St 587 is unique due to its specific chemical structure and the particular biological activities it exhibits. Its ability to inhibit a wide range of enzymes makes it a valuable tool in pharmacological research and drug development.

properties

CAS RN

15327-38-5

Molecular Formula

C10H10ClF3N4O3

Molecular Weight

326.66 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazol-2-amine;nitric acid

InChI

InChI=1S/C10H9ClF3N3.HNO3/c11-7-2-1-6(10(12,13)14)5-8(7)17-9-15-3-4-16-9;2-1(3)4/h1-2,5H,3-4H2,(H2,15,16,17);(H,2,3,4)

InChI Key

DESQSCXTLOLOOG-UHFFFAOYSA-N

SMILES

C1CN=C(N1)NC2=C(C=CC(=C2)C(F)(F)F)Cl.[N+](=O)(O)[O-]

Canonical SMILES

C1CN=C(N1)NC2=C(C=CC(=C2)C(F)(F)F)Cl.[N+](=O)(O)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

2-(2-chloro-5-trifluoromethylphenylimino)imidazolidine
St 587
ST-587

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Imidazol-2-amine, N-(2-chloro-5-(trifluoromethyl)phenyl)-4,5-dihydro-, mononitrate
Reactant of Route 2
Reactant of Route 2
1H-Imidazol-2-amine, N-(2-chloro-5-(trifluoromethyl)phenyl)-4,5-dihydro-, mononitrate
Reactant of Route 3
1H-Imidazol-2-amine, N-(2-chloro-5-(trifluoromethyl)phenyl)-4,5-dihydro-, mononitrate
Reactant of Route 4
Reactant of Route 4
1H-Imidazol-2-amine, N-(2-chloro-5-(trifluoromethyl)phenyl)-4,5-dihydro-, mononitrate
Reactant of Route 5
Reactant of Route 5
1H-Imidazol-2-amine, N-(2-chloro-5-(trifluoromethyl)phenyl)-4,5-dihydro-, mononitrate
Reactant of Route 6
1H-Imidazol-2-amine, N-(2-chloro-5-(trifluoromethyl)phenyl)-4,5-dihydro-, mononitrate

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